4-Chloro-6-fluoro-2-methylquinazoline 4-Chloro-6-fluoro-2-methylquinazoline
Brand Name: Vulcanchem
CAS No.: 1044768-44-6
VCID: VC3818900
InChI: InChI=1S/C9H6ClFN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3
SMILES: CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol

4-Chloro-6-fluoro-2-methylquinazoline

CAS No.: 1044768-44-6

Cat. No.: VC3818900

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-fluoro-2-methylquinazoline - 1044768-44-6

Specification

CAS No. 1044768-44-6
Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
IUPAC Name 4-chloro-6-fluoro-2-methylquinazoline
Standard InChI InChI=1S/C9H6ClFN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3
Standard InChI Key GVNJOQDCIFAIOG-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl
Canonical SMILES CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

4-Chloro-6-fluoro-2-methylquinazoline belongs to the quinazoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyrimidine ring. The substitution pattern—chlorine (C4), fluorine (C6), and methyl (C2)—enhances its reactivity and interaction with biological targets. The molecular formula C₉H₆ClFN₂ corresponds to an exact mass of 196.020355 g/mol and a polar surface area (PSA) of 25.78 Ų, suggesting moderate solubility in polar solvents .

Physicochemical Parameters

Key physical properties include:

PropertyValue
Density1.4 ± 0.1 g/cm³
Boiling Point151.2 ± 33.0 °C
Flash Point45.2 ± 25.4 °C
LogP (Partition Coefficient)1.90
Vapor Pressure4.7 ± 0.3 mmHg at 25°C

The relatively low vapor pressure and moderate LogP value indicate stability under standard laboratory conditions and potential for blood-brain barrier penetration, respectively .

Synthesis and Optimization

Retrosynthetic Approaches

The synthesis of 4-chloro-6-fluoro-2-methylquinazoline typically involves cyclocondensation of halogenated anthranilamides with aldehydes, followed by chlorination. A validated route begins with 2-amino-5-fluorobenzamide, which undergoes cyclization with acetaldehyde to form the quinazolin-4(3H)-one intermediate. Subsequent chlorination using trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) yields the final product .

Microwave-Mediated N-Arylation

Recent advances employ microwave irradiation to accelerate N-arylation reactions. For example, 4-chloroquinazolines react with substituted anilines in tetrahydrofuran (THF)/water under microwave conditions (10–40 min, 100–120°C), achieving yields up to 90%. This method minimizes side reactions and enhances scalability .

SubstrateReaction TimeYield (%)
4-Chloro-6-fluoro-2-methylquinazoline + N-methylaniline10 min85
4-Chloro-6-fluoro-2-methylquinazoline + o-toluidine20 min74

Biological Activity and Mechanisms

Antiproliferative Effects

Quinazoline derivatives exhibit broad-spectrum anticancer activity by targeting receptor tyrosine kinases (RTKs) and disrupting oncogenic signaling pathways. In vitro studies on analogs of 4-chloro-6-fluoro-2-methylquinazoline demonstrate potent cytotoxicity against glioblastoma (T98G) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values ranging from 2.0 to 8.0 µM .

Cell LineIC₅₀ (µM)Mechanism
HCT-1162.8β-catenin/TCF4 pathway inhibition
T98G2.0EGFR kinase inhibition

Pharmacological Applications

Kinase Inhibition

The compound’s ability to inhibit epidermal growth factor receptor (EGFR) kinases is attributed to its planar quinazoline core, which occupies the ATP-binding pocket. Molecular docking studies predict strong hydrogen bonding between the C4 chlorine and kinase residues (e.g., Met793), stabilizing the inactive conformation .

Drug Development Prospects

4-Chloro-6-fluoro-2-methylquinazoline serves as a precursor for derivatives with improved pharmacokinetic profiles. For instance, verubulin—a clinical-phase anticancer agent—shares structural similarities, underscoring the therapeutic potential of this scaffold .

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